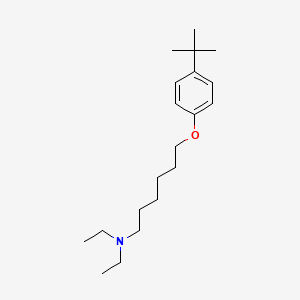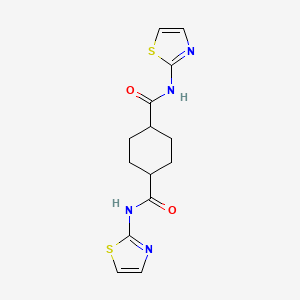
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine, also known as TBPH, is a chemical compound used in scientific research. It is a selective beta-3 adrenergic receptor agonist, which means it binds to and activates specific receptors in the body. TBPH has gained attention in recent years due to its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine exerts its effects by binding to beta-3 adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to increased thermogenesis, or heat production, in brown adipose tissue. This process can help to burn excess calories and promote weight loss.
Biochemical and Physiological Effects
In addition to its effects on metabolism, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine has been shown to have other physiological effects. It has been demonstrated to improve cardiac function and reduce inflammation in animal models. 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine may also have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine is its selectivity for beta-3 adrenergic receptors, which allows for more precise targeting of specific tissues. However, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine is still in the early stages of development and more research is needed to fully understand its potential applications. Additionally, the synthesis of 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential directions for future research on 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine may have applications in the field of neurology, particularly in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action and potential benefits of 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine.
Métodos De Síntesis
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with diethylamine, followed by a series of chemical transformations. The final product is a white powder with a melting point of approximately 90°C.
Aplicaciones Científicas De Investigación
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine has been studied extensively for its potential use in the treatment of obesity and metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for drug development. Additionally, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine has been investigated for its effects on glucose metabolism, insulin sensitivity, and lipid metabolism.
Propiedades
IUPAC Name |
6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO/c1-6-21(7-2)16-10-8-9-11-17-22-19-14-12-18(13-15-19)20(3,4)5/h12-15H,6-11,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGBEKRVIFRRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)


![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)
![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)